Octadecyl prop-2-enoate;prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

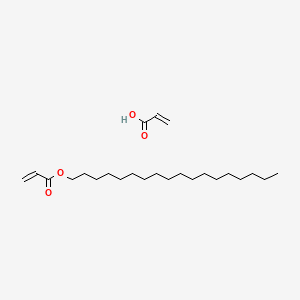

Octadecyl prop-2-enoate;prop-2-enoic acid is a chemical compound with the molecular formula C24H44O4 and a molecular weight of 396.604 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl prop-2-enoate;prop-2-enoic acid can be synthesized through the esterification of octadecyl alcohol with acrylic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Octadecyl prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Octadecyl prop-2-enoate;prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the preparation of biocompatible materials for medical devices.

Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of octadecyl prop-2-enoate;prop-2-enoic acid involves its ability to form stable ester bonds with other molecules. This property allows it to act as a cross-linking agent in polymerization reactions, enhancing the mechanical strength and stability of the resulting polymers . The molecular targets and pathways involved include the esterification and polymerization pathways .

Comparison with Similar Compounds

Similar Compounds

Butyl prop-2-enoate: Similar in structure but with a shorter alkyl chain.

Octyl prop-2-enoate: Similar in structure but with a shorter alkyl chain.

Hexadecyl prop-2-enoate: Similar in structure but with a slightly shorter alkyl chain.

Uniqueness

Octadecyl prop-2-enoate;prop-2-enoic acid is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to form stable films and coatings. This makes it particularly useful in applications requiring water resistance and durability .

Biological Activity

Octadecyl prop-2-enoate, also known as octadecyl acrylate or stearyl acrylate, is a compound with significant applications in various fields, including materials science and biochemistry. Its biological activity is of particular interest due to its potential therapeutic effects and applications in drug delivery systems. This article explores the biological activity of octadecyl prop-2-enoate and its derivative prop-2-enoic acid, focusing on their pharmacological properties, mechanisms of action, and case studies.

- Molecular Formula : C24H44O4

- Molecular Weight : 396.604 g/mol

- Boiling Point : 400.2 °C at 760 mmHg

- LogP : 7.234 (indicating high lipophilicity) .

Anticancer Properties

Research has indicated that octadecyl prop-2-enoate exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound could inhibit the growth of HepG-2 (liver cancer) and PC3 (prostate cancer) cells in a dose-dependent manner.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG-2 | 29.977 |

| PC3 | 40.479 |

| WI-38 (normal) | >100 |

These results suggest that octadecyl prop-2-enoate has selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

The mechanism by which octadecyl prop-2-enoate exerts its anticancer effects may involve the induction of apoptosis in cancer cells. This process is often mediated through the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation.

Study on Drug Delivery Systems

A notable application of octadecyl prop-2-enoate is in the formulation of drug delivery systems. A study investigated its use in creating polymeric nanoparticles that enhance the bioavailability of poorly soluble drugs. The results indicated that the incorporation of octadecyl prop-2-enoate into polymer matrices improved drug release profiles and cellular uptake in vitro .

Safety and Toxicity Assessments

The safety profile of octadecyl prop-2-enoate has been evaluated in various studies. Toxicological assessments revealed low acute toxicity when administered at therapeutic doses. Long-term exposure studies are ongoing to establish comprehensive safety data .

Properties

CAS No. |

36120-03-3 |

|---|---|

Molecular Formula |

C24H44O4 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

octadecyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C21H40O2.C3H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;1-2-3(4)5/h4H,2-3,5-20H2,1H3;2H,1H2,(H,4,5) |

InChI Key |

PYLCVMVPWVLGDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=C.C=CC(=O)O |

Related CAS |

36120-03-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.